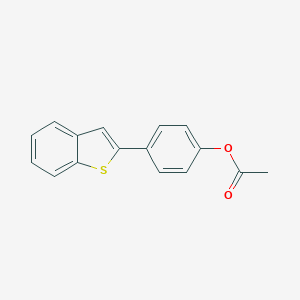

2-(4-Acetoxyphenyl)benzothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

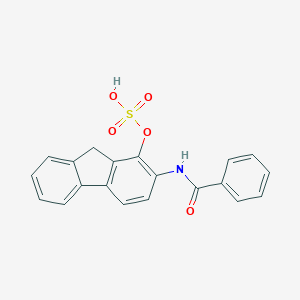

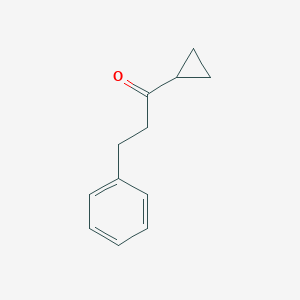

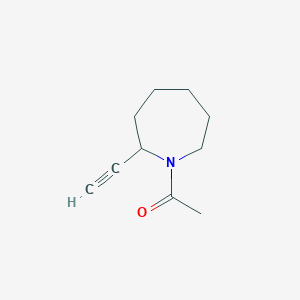

2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12O2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(4-Acetoxyphenyl)benzothiophene, has been a topic of interest in recent years . Various strategies have been developed, including heterocyclization of different substrates . Other methods involve the use of different catalysts and substrates for the synthesis of benzo[b]thiophene .Molecular Structure Analysis

The molecular structure of 2-(4-Acetoxyphenyl)benzothiophene consists of 16 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 268.330 Da and the monoisotopic mass is 268.055786 Da .科学的研究の応用

Amyloid Imaging in Alzheimer's Disease

A study discusses the development of amyloid imaging ligands, which are crucial for measuring amyloid deposits in the brain of Alzheimer's patients. While not directly mentioning 2-(4-Acetoxyphenyl)benzothiophene, this research implicates related benzothiophene derivatives in the development of diagnostic tools for neurodegenerative diseases. The study highlights the potential of these compounds in enabling early detection and evaluation of therapies targeting amyloid accumulation in Alzheimer's disease (Nordberg, 2007).

Advanced Oxidation Processes

Another study reviews the degradation of acetaminophen by advanced oxidation processes (AOPs), demonstrating the chemical reactivity and transformation potential of related compounds in environmental and pharmaceutical contexts. This work underscores the capability of benzothiophene derivatives in generating kinetics and mechanisms for the degradation of pollutants, indicating their applicability in environmental remediation and drug metabolism studies (Qutob et al., 2022).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of benzothiophene derivatives, including 2-(4-Acetoxyphenyl)benzothiophene, offer a wide range of possibilities in drug development and synthetic chemistry. A review highlights the use of such compounds in the synthesis of heterocyclic compounds, revealing their role as intermediates in creating pharmacologically active molecules. This suggests the potential of 2-(4-Acetoxyphenyl)benzothiophene in the synthesis of new drugs and materials (Petrov & Androsov, 2013).

Antimicrobial Activities

Research on eugenol and essential oils containing eugenol, related to the phenolic structure found in 2-(4-Acetoxyphenyl)benzothiophene, demonstrates significant antimicrobial activity. This review suggests the potential of related benzothiophene compounds in developing antimicrobial agents due to their structural similarity and biological activity profiles. Such compounds could play a role in addressing antibiotic resistance and developing new therapeutic agents (Marchese et al., 2017).

Safety And Hazards

特性

IUPAC Name |

[4-(1-benzothiophen-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGTVQDDWWSMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432314 |

Source

|

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetoxyphenyl)benzothiophene | |

CAS RN |

132932-62-8 |

Source

|

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)